Cas no 2679932-13-7 ((3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)

(3S)-3-(5-Bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is a chiral fluorinated compound featuring a bromo-fluorophenyl moiety and a trifluoroacetamido group. Its stereospecific (S)-configuration ensures precise reactivity in asymmetric synthesis, while the electron-withdrawing trifluoroacetamido group enhances its utility as an intermediate in pharmaceutical and agrochemical applications. The bromo and fluoro substituents on the aromatic ring offer versatile sites for further functionalization via cross-coupling or nucleophilic substitution reactions. The carboxylic acid functionality provides a handle for derivatization or salt formation, improving solubility for downstream processing. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its structural diversity and potential as a building block for protease inhibitors or fluorinated drug candidates.
(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid structure
2679932-13-7 structure
商品名:(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
CAS番号:2679932-13-7
MF:C11H8BrF4NO3
メガワット:358.083736419678
CID:6593507
PubChem ID:165923269

(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
    • 2679932-13-7
    • EN300-28299452
    • インチ: 1S/C11H8BrF4NO3/c12-5-1-2-7(13)6(3-5)8(4-9(18)19)17-10(20)11(14,15)16/h1-3,8H,4H2,(H,17,20)(H,18,19)/t8-/m0/s1
    • InChIKey: VFNMFIUGFNZCAR-QMMMGPOBSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1)[C@H](CC(=O)O)NC(C(F)(F)F)=O)F

計算された属性

  • せいみつぶんしりょう: 356.96237g/mol
  • どういたいしつりょう: 356.96237g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299452-1.0g
(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
2679932-13-7 95.0%
1.0g
$0.0 2025-03-19

(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid 関連文献

(3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報

Compound CAS No 2679932-13-7: (3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Compound CAS No 2679932-13-7, also known as (3S)-3-(5-bromo-2-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in drug design and development.

The structure of this compound is notable for its 5-bromo-2-fluorophenyl group, which introduces electronic and steric effects that can influence its reactivity and biological activity. The presence of the trifluoroacetamido group further enhances its chemical versatility, particularly in terms of solubility and stability under various conditions. These features have been leveraged in recent studies to explore its potential as a building block for novel therapeutic agents.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3S)-3-(5-bromo-2-fluorophenyl)-3-(trifluoroacetamido)propanoic acid using environmentally friendly methodologies. Researchers have employed catalytic asymmetric synthesis to achieve high enantiomeric excess, which is crucial for applications in chiral recognition and asymmetric catalysis. These developments underscore the importance of this compound as a key intermediate in the production of bioactive molecules.

In terms of biological activity, (3S)-configuration has been shown to exhibit superior binding affinity to specific protein targets compared to its (R)-counterpart. This stereochemical specificity is a critical factor in drug discovery, where the spatial arrangement of functional groups can significantly impact pharmacokinetics and efficacy. Studies published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have highlighted its potential as a lead compound for treating conditions such as cancer and neurodegenerative diseases.

The application of compound CAS No 2679932-13-7 extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of advanced polymers and semiconductors. Collaborative efforts between chemists and engineers have explored its role in creating high-performance materials for flexible electronics and energy storage devices.

From an analytical standpoint, the characterization of this compound has benefited from cutting-edge techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided unprecedented insights into its molecular geometry and intermolecular interactions, further enhancing our understanding of its behavior in different chemical environments.

In conclusion, compound CAS No 2679932-13-7 stands at the forefront of modern chemical research due to its versatile structure and wide-ranging applications. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.

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